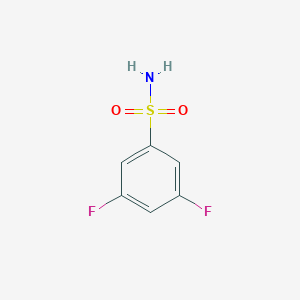

3,5-Difluorobenzenesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

3,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQPOVUFDWKPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332219 | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-89-3 | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTI28JEB8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 3,5-Difluorobenzenesulfonamide from 3,5-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-Difluorobenzenesulfonamide from its precursor, 3,5-difluorobenzenesulfonyl chloride. This transformation is a cornerstone reaction in medicinal chemistry, providing a key building block for the development of novel therapeutic agents. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis and Reaction Parameters

The synthesis of 3,5-Difluorobenzenesulfonamide is achieved through the ammonolysis of 3,5-difluorobenzenesulfonyl chloride. This nucleophilic substitution reaction involves the displacement of the chloride atom from the sulfonyl chloride group by ammonia. The reaction is typically carried out in the presence of an excess of ammonia, which acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.

Quantitative data for a representative synthesis is summarized in the table below. Yields and reaction times can vary based on the specific conditions and scale of the reaction.

| Parameter | Value | Reference |

| Reactant | 3,5-Difluorobenzenesulfonyl chloride | [1] |

| Reagent | Aqueous Ammonia (e.g., 28-30% solution) | [2] |

| Solvent | Dichloromethane (CH₂Cl₂) or other inert solvent | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 1 - 4 hours | [3] |

| Typical Yield | High | [4] |

| Purification Method | Extraction, Washing, Recrystallization | [5] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3,5-Difluorobenzenesulfonamide from 3,5-difluorobenzenesulfonyl chloride.

Materials:

-

3,5-Difluorobenzenesulfonyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M) (for pH adjustment if necessary)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Ammonia Addition: While stirring vigorously, add concentrated aqueous ammonia (a significant excess, e.g., 10-20 equivalents) dropwise to the cooled solution of the sulfonyl chloride. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

If the aqueous layer is basic, it can be acidified with 1 M HCl to precipitate any dissolved sulfonamide, which can then be extracted with dichloromethane.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,5-Difluorobenzenesulfonamide.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3,5-Difluorobenzenesulfonamide.

This guide provides a comprehensive overview for the synthesis of 3,5-Difluorobenzenesulfonamide, a valuable compound for pharmaceutical research and development. Adherence to standard laboratory safety procedures is essential when carrying out this synthesis.

References

An In-depth Technical Guide to 3,5-Difluorobenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active molecules, leveraging the unique properties of the sulfonamide group and the strategic placement of fluorine atoms to modulate physicochemical and pharmacological characteristics. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant experimental protocols for 3,5-Difluorobenzenesulfonamide, serving as a vital resource for researchers engaged in its synthesis, characterization, and application in drug development.

Chemical Properties and Structure

3,5-Difluorobenzenesulfonamide is a white to pale cream crystalline solid at room temperature.[1] The introduction of two fluorine atoms onto the benzene ring significantly influences its electronic properties, enhancing its potential for molecular interactions in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Difluorobenzenesulfonamide is presented in the table below. These properties are crucial for its handling, formulation, and behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₂NO₂S | [2][3] |

| Molecular Weight | 193.17 g/mol | [2][4] |

| Melting Point | 157-161 °C | [1][4] |

| Boiling Point | Decomposes before boiling (predicted) | |

| pKa | 8.5 - 9.5 (estimated) | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in water; soluble in aqueous base. | [5][6] |

| Appearance | White to pale cream crystals or powder | [1] |

Structural Information

The structure of 3,5-Difluorobenzenesulfonamide is characterized by a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and two fluorine atoms at the 3 and 5 positions.

| Identifier | Value |

| IUPAC Name | 3,5-difluorobenzenesulfonamide |

| CAS Number | 140480-89-3 |

| SMILES | C1=C(C=C(C=C1F)S(=O)(=O)N)F |

| InChI | InChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3,5-Difluorobenzenesulfonamide.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (DMSO-d₆, 500 MHz):

-

δ ~7.9-8.1 ppm (br s, 2H, -SO₂NH₂): The protons of the sulfonamide group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange.

-

δ ~7.6-7.8 ppm (m, 2H, Ar-H): The two equivalent aromatic protons at positions 2 and 6.

-

δ ~7.4-7.6 ppm (m, 1H, Ar-H): The aromatic proton at position 4.

¹³C NMR (DMSO-d₆, 125 MHz):

-

δ ~161-163 ppm (d, J ≈ 250 Hz, C-F): The two carbon atoms directly attached to fluorine (C3 and C5).

-

δ ~145-147 ppm (t, J ≈ 10 Hz, C-S): The carbon atom attached to the sulfonamide group (C1).

-

δ ~115-117 ppm (d, J ≈ 20-25 Hz, C-H): The two equivalent aromatic carbon atoms at positions 2 and 6.

-

δ ~108-110 ppm (t, J ≈ 25-30 Hz, C-H): The aromatic carbon atom at position 4.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 3,5-Difluorobenzenesulfonamide are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3250 | N-H stretching (asymmetric and symmetric) |

| 1600-1580, 1500-1400 | C=C aromatic ring stretching |

| 1350-1300 | S=O stretching (asymmetric) |

| 1180-1150 | S=O stretching (symmetric) |

| 1100-1000 | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 193

-

Major Fragments:

-

m/z = 177 ([M-O]⁺ or [M-NH₂]⁺)

-

m/z = 129 ([M-SO₂]⁺)

-

m/z = 113 ([C₆H₄F₂]⁺)

-

m/z = 77 ([C₆H₅]⁺)

-

Experimental Protocols

Synthesis of 3,5-Difluorobenzenesulfonamide

A general workflow for the synthesis of 3,5-Difluorobenzenesulfonamide is depicted below. The reaction proceeds via the nucleophilic attack of ammonia on 3,5-difluorobenzenesulfonyl chloride.

Materials:

-

3,5-Difluorobenzenesulfonyl chloride

-

Ammonium hydroxide (28-30% aqueous solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve 3,5-difluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-Difluorobenzenesulfonamide.

Characterization Methods

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Spectroscopic Analysis:

-

NMR: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Biological Activity and Drug Development Potential

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. They are known to act as inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. The sulfonamide moiety can act as a zinc-binding group, making these compounds effective inhibitors of metalloenzymes.[11]

While specific studies on the biological activity of 3,5-Difluorobenzenesulfonamide are limited in the public domain, its structural features suggest potential as:

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a key pharmacophore for carbonic anhydrase inhibition.[4]

-

Kinase Inhibitors: Fluorinated benzenesulfonamides have been explored as scaffolds for the development of kinase inhibitors in cancer therapy.

-

Antibacterial Agents: The sulfonamide core is present in sulfa drugs, a class of antibiotics.[12][13][14]

The difluoro substitution pattern can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

A generalized logical workflow for the initial stages of drug discovery involving a compound like 3,5-Difluorobenzenesulfonamide is presented below.

Conclusion

3,5-Difluorobenzenesulfonamide is a valuable building block for medicinal chemistry and drug discovery. Its well-defined chemical properties, combined with the potential for diverse biological activities, make it a compound of significant interest. This technical guide provides a foundational understanding of its key characteristics and experimental protocols, which will be instrumental for researchers working with this compound. Further investigation into its biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. 3,5-Difluorobenzenesulfonamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 3,5-Difluorobenzenesulfonamide | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-二氟苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. doras.dcu.ie [doras.dcu.ie]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]

- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape of 3,5-Difluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The introduction of an electron-withdrawing sulfonamide group (-SO₂NH₂) in place of the electron-donating amine group (-NH₂) in 3,5-Difluoroaniline is expected to induce a general downfield shift (to higher ppm values) for the aromatic protons and carbons. The predicted data is summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for 3,5-Difluorobenzenesulfonamide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 7.5 - 7.8 | Doublet of triplets (dt) or Multiplet (m) | ³JHF ≈ 6-8 Hz, ⁴JHH ≈ 2-3 Hz |

| H-4 | 7.2 - 7.5 | Triplet of triplets (tt) or Multiplet (m) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| -SO₂NH₂ | 5.0 - 7.0 | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectral Data for 3,5-Difluorobenzenesulfonamide

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 140 - 145 | Triplet (t) |

| C-2, C-6 | 115 - 120 | Doublet (d) |

| C-3, C-5 | 160 - 165 | Doublet of triplets (dt) |

| C-4 | 110 - 115 | Triplet (t) |

Structural and NMR Correlation

The chemical structure of 3,5-Difluorobenzenesulfonamide dictates its NMR spectral features. The symmetry of the molecule results in chemically equivalent protons and carbons, simplifying the expected spectra.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like 3,5-Difluorobenzenesulfonamide.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window. DMSO-d₆ is often a good choice for sulfonamides due to its high polarity.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

General Workflow for NMR Analysis

The process of obtaining and interpreting NMR data follows a logical progression from sample preparation to final spectral analysis.

This guide serves as a foundational resource for the NMR analysis of 3,5-Difluorobenzenesulfonamide. Researchers can utilize the predicted data and the outlined experimental protocols to facilitate the identification and characterization of this and structurally related molecules in their drug discovery and development endeavors.

Solubility of 3,5-Difluorobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Difluorobenzenesulfonamide is an aromatic sulfonamide with potential applications in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation development, and process chemistry. A thorough understanding of a compound's solubility in various organic solvents is essential for crystallization, purification, and the design of liquid formulations.

Currently, there is a lack of published quantitative data on the solubility of 3,5-Difluorobenzenesulfonamide in common organic solvents. This guide provides a comprehensive methodology for researchers to experimentally determine these crucial parameters.

Physicochemical Properties of 3,5-Difluorobenzenesulfonamide:

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₂NO₂S | [1][2] |

| Molecular Weight | 193.17 g/mol | [1][2] |

| Melting Point | 157-161 °C | [1] |

| Appearance | White to off-white crystalline powder |

Theoretical Considerations for Sulfonamide Solubility

The solubility of sulfonamides, including 3,5-Difluorobenzenesulfonamide, is governed by the interplay of their molecular structure and the properties of the solvent. Key factors include:

-

Polarity: The sulfonamide group (-SO₂NH₂) is polar and capable of hydrogen bonding, while the difluorinated benzene ring is nonpolar. The overall solubility will depend on the balance between these polar and nonpolar moieties and the polarity of the solvent.

-

Hydrogen Bonding: The ability of the sulfonamide's N-H and S=O groups to act as hydrogen bond donors and acceptors, respectively, plays a significant role in its interaction with protic and aprotic polar solvents.

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces in the solid crystal lattice of 3,5-Difluorobenzenesulfonamide will significantly impact its solubility. A higher lattice energy generally leads to lower solubility.

Based on these principles, it is anticipated that 3,5-Difluorobenzenesulfonamide will exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) and aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

General Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step guide for determining the solubility of 3,5-Difluorobenzenesulfonamide in an organic solvent.[3][4][5]

Materials:

-

3,5-Difluorobenzenesulfonamide (high purity)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (solvent compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of 3,5-Difluorobenzenesulfonamide to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted sample by HPLC to determine the concentration of 3,5-Difluorobenzenesulfonamide.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and widely used method for quantifying the concentration of aromatic compounds like 3,5-Difluorobenzenesulfonamide in solution.[6][7][8]

Typical HPLC Parameters:

-

Column: A reverse-phase column (e.g., C18) is generally suitable for the separation of aromatic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution method should be optimized to achieve good peak shape and separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Detection: UV detection at a wavelength where 3,5-Difluorobenzenesulfonamide exhibits maximum absorbance.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

Quantification:

A calibration curve must be prepared using standard solutions of 3,5-Difluorobenzenesulfonamide of known concentrations in the solvent of interest. The concentration of the diluted sample is determined by comparing its peak area to the calibration curve. The solubility is then calculated by taking the dilution factor into account. The following diagram outlines the process of creating and using a calibration curve for quantification.

Caption: HPLC Calibration and Quantification Workflow.

Data Presentation

Once the solubility of 3,5-Difluorobenzenesulfonamide has been determined in a range of organic solvents, the data should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical Solubility Data for 3,5-Difluorobenzenesulfonamide at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| n-Hexane | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be populated with experimentally determined data.

Conclusion

While specific, publicly available quantitative solubility data for 3,5-Difluorobenzenesulfonamide in organic solvents is currently lacking, this technical guide provides a comprehensive framework for researchers to determine this critical parameter. By following the detailed experimental protocol for the shake-flask method and utilizing HPLC for accurate quantification, reliable and reproducible thermodynamic solubility data can be generated. This information is invaluable for the advancement of research and development projects involving 3,5-Difluorobenzenesulfonamide, enabling informed decisions in areas such as formulation, purification, and process development.

References

- 1. 3,5-二氟苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 3,5-Difluorobenzenesulfonamide | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. edepot.wur.nl [edepot.wur.nl]

Stability and Storage of 3,5-Difluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Difluorobenzenesulfonamide. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of the stability profiles of structurally related sulfonamides. The information presented herein is intended to guide researchers in handling and storing 3,5-Difluorobenzenesulfonamide to ensure its integrity for research and development purposes.

Physicochemical Properties and General Stability

3,5-Difluorobenzenesulfonamide is a white to off-white crystalline solid. Key physicochemical properties are summarized in Table 1. The stability of sulfonamides is influenced by several factors, including pH, light, and temperature. Generally, the sulfonamide functional group can undergo degradation through hydrolysis, oxidation, and photolysis. The electron-withdrawing nature of the two fluorine atoms on the benzene ring may influence the reactivity and degradation pathways of 3,5-Difluorobenzenesulfonamide compared to non-fluorinated analogs.

Table 1: Physicochemical Properties of 3,5-Difluorobenzenesulfonamide

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₂NO₂S | |

| Molecular Weight | 193.17 g/mol | |

| Melting Point | 157-161 °C | |

| Appearance | White to pale cream or pale brown crystals or powder | |

| Storage Temperature | 2-8°C (recommended by some suppliers) |

Potential Degradation Pathways

While specific degradation pathways for 3,5-Difluorobenzenesulfonamide have not been elucidated in publicly available literature, the primary routes of degradation for the sulfonamide class of compounds are well-documented. These include:

-

Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable at neutral to alkaline pH. Acid-catalyzed hydrolysis is a common degradation pathway for many sulfonamides.

-

Photodegradation: Exposure to ultraviolet (UV) light can induce photolytic degradation of sulfonamides. The aromatic ring and the sulfonamide moiety can act as chromophores, absorbing light and initiating degradation reactions.

-

Thermal Degradation: While generally more heat-stable than some other classes of compounds, elevated temperatures can lead to the degradation of sulfonamides.

-

Oxidation: The sulfonamide group can be susceptible to oxidation, leading to the formation of various degradation products.

A hypothetical degradation pathway for a generic benzenesulfonamide is depicted in the following diagram.

Caption: Hypothetical degradation pathways for 3,5-Difluorobenzenesulfonamide.

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of 3,5-Difluorobenzenesulfonamide, the following storage conditions are recommended based on general best practices for chemical reagents and information from suppliers:

Table 2: Recommended Storage Conditions for 3,5-Difluorobenzenesulfonamide

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To slow down potential thermal degradation and hydrolytic reactions. Some suppliers explicitly recommend this temperature range. |

| Light | Protect from light | To prevent photolytic degradation. Store in an amber vial or a light-blocking container. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation. |

| Humidity | Store in a dry environment | To prevent hydrolysis. Use of a desiccator is recommended for long-term storage. |

| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric oxygen. |

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies on 3,5-Difluorobenzenesulfonamide, a forced degradation study is a critical first step. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

General Forced Degradation Protocol

The following is a general protocol for a forced degradation study. The specific concentrations and durations may need to be optimized based on the observed stability of the compound.

Caption: Experimental workflow for a forced degradation study.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve 3,5-Difluorobenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation:

-

Solid State: Store the solid compound in an oven at 80°C.

-

Solution State: Incubate the stock solution at 80°C.

-

-

Photolytic Degradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber.

3. Sampling and Analysis:

-

Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acid and base-treated samples with an equimolar amount of base or acid, respectively.

-

Analyze all samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The method should be able to separate the parent compound from all degradation products.

Development of a Stability-Indicating Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically a chromatographic method, like HPLC, that can resolve the active pharmaceutical ingredient (API) from any degradation products and excipients. The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

biological activity of fluorinated benzenesulfonamides

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzenesulfonamides

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. The strategic introduction of fluorine atoms onto the benzene ring significantly modulates the physicochemical properties of these molecules, often leading to enhanced biological activity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the diverse biological activities of fluorinated benzenesulfonamides, focusing on their mechanisms of action as enzyme inhibitors, protein aggregation modulators, and ion channel blockers. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and processes to serve as a resource for ongoing research and drug development.

Carbonic Anhydrase Inhibition: A Primary Target

Fluorinated benzenesulfonamides are exceptionally potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂. The electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide group, strengthening its coordination to the catalytic zinc ion in the enzyme's active site.[1] This has been particularly exploited in the development of selective inhibitors for tumor-associated isoforms CA IX and CA XII, which play a crucial role in pH regulation, survival, and proliferation of cancer cells.[1][2]

Quantitative Inhibition Data

The binding affinities and inhibition constants of various fluorinated benzenesulfonamides have been determined against a panel of human (hCA) isoforms. Di-meta-substituted compounds, in particular, have shown low picomolar affinities for the cancer-associated target hCA IX, with remarkable selectivity over ubiquitous off-target isoforms hCA I and hCA II.[1][2]

| Compound | Target Isoform | K_d (nM) | K_i (nM) | Selectivity (over hCA I) | Selectivity (over hCA II) | Reference |

| VD11-4-2 | hCA IX | 0.05 | - | >1000-fold | >14000-fold | [1] |

| Compound 13 | hCA IX | 0.0045 | - | >1000-fold | - | [2] |

| Compound 14 | hCA IX | - | - | >1000-fold | - | [2] |

| 4a (Click-derived) | hCA IX | - | 1.5 | - | - | [3] |

| 4a (Click-derived) | hCA XII | - | 4.5 | - | - | [3] |

| 5a (Click-derived) | hCA IX | - | 3.2 | - | - | [3] |

| 5a (Click-derived) | hCA XII | - | 0.8 | - | - | [3] |

| AAZ (Standard) | hCA I | - | 250 | - | - | [3] |

| AAZ (Standard) | hCA II | - | 12 | - | - | [3] |

| AAZ (Standard) | hCA IX | - | 25 | - | - | [3] |

| AAZ (Standard) | hCA XII | - | 5.7 | - | - | [3] |

Note: K_d represents the dissociation constant, and K_i represents the inhibition constant. A lower value indicates higher affinity/potency.

Signaling Pathway Inhibition

In hypoxic tumors, the expression of CAIX is upregulated by the HIF-1α transcription factor. CAIX maintains the intracellular pH by catalyzing the hydration of CO₂, which is exported from the cell. This contributes to an acidic extracellular microenvironment, promoting tumor invasion and metastasis. Fluorinated benzenesulfonamides inhibit this activity, leading to intracellular acidification and subsequent apoptosis.

Experimental Protocols

1.3.1. Fluorescent Thermal Shift Assay (FTSA) This assay measures the binding of an inhibitor to a target protein by detecting changes in the protein's thermal stability.[4]

-

Preparation: Prepare a solution of the purified target CA isoform (e.g., 2 µM) in a suitable buffer (e.g., 10 mM phosphate buffer pH 7.0, 100 mM NaCl).

-

Ligand Addition: Dispense the protein solution into a 96-well PCR plate. Add the fluorinated benzenesulfonamide inhibitor across a range of concentrations. Include a no-ligand control.

-

Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

-

Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

-

Analysis: The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A significant increase in T_m in the presence of the inhibitor indicates binding. The dissociation constant (K_d) can be calculated by fitting the change in T_m as a function of ligand concentration.[2]

1.3.2. Stopped-Flow CO₂ Hydration Assay This method directly measures the catalytic activity of CA and its inhibition.[3][4]

-

Reagent Preparation: Prepare two solutions in syringes for the stopped-flow instrument.

-

Syringe A: An aqueous buffer solution (e.g., TAPS buffer) containing the purified CA enzyme (in the nanomolar range) and the inhibitor at various concentrations. A pH indicator (e.g., bromothymol blue) is included.

-

Syringe B: A CO₂-saturated aqueous solution.

-

-

Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ catalyzed by CA produces protons, causing a drop in pH. This pH change is monitored by the change in absorbance of the pH indicator over time (typically milliseconds).

-

Analysis: The initial rate of the reaction is calculated from the absorbance change. The inhibition constant (K_i) is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Anticancer Activity

The potent and selective inhibition of tumor-associated CA IX makes fluorinated benzenesulfonamides promising anticancer agents.[2][5] Their activity has been demonstrated in various cancer cell lines, where they induce apoptosis and inhibit cell proliferation.[6][7]

Quantitative Anti-proliferative Data

| Compound | Cell Line | IC_50 (µM) | Selectivity Index (vs. Normal Cells) | Reference |

| 4b | MDA-MB-231 | 6.31 | 5.5 | [6] |

| 4c | MDA-MB-231 | 3.52 | 9.8 | [6] |

| 4e | MDA-MB-231 | 1.52 | 17.5 | [6] |

| 4g | MDA-MB-231 | 2.63 | 12.4 | [6] |

| 4h | MDA-MB-231 | 2.11 | 15.0 | [6] |

| 4e | MCF-7 | 1.83 | - | [6] |

Note: IC_50 is the half-maximal inhibitory concentration for cell proliferation.

Experimental Protocol: Cell Viability and Apoptosis Assay

-

Cell Culture: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzenesulfonamide compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a plate reader. Cell viability is proportional to the absorbance.

-

-

Apoptosis Assessment (Annexin V-FITC Assay): [6]

-

Treat cells in 6-well plates with the compound at its IC_50 concentration.

-

After incubation, harvest the cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells).

-

Incubate in the dark for 15 minutes.

-

Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer. A significant increase in the Annexin V-positive population indicates apoptosis induction.[6]

-

Inhibition of Protein Fibrillation

Several fluorinated benzenesulfonamides have been shown to inhibit the aggregation of proteins associated with amyloid diseases, such as insulin, α-synuclein (Parkinson's disease), and amyloid-β (Alzheimer's disease).[8][9][10] These compounds appear to stabilize the native monomeric state of the proteins, preventing their self-assembly into toxic oligomers and fibrils.[8][11] This activity seems to be independent of their CA-inhibitory properties.[8]

Logical Relationship: SAR for Aggregation Inhibition

The effectiveness of these compounds as aggregation inhibitors depends on the specific arrangement of functional groups on the benzenesulfonamide scaffold.

Experimental Protocol: Thioflavin T (ThT) Fibrillation Assay

-

Protein Preparation: Prepare a stock solution of the target protein (e.g., insulin, Aβ42 peptide) in an appropriate buffer. For insulin, fibrillation is typically induced under acidic conditions (e.g., pH 2.0) and elevated temperature (e.g., 65 °C).

-

Assay Setup: In a 96-well black plate with a clear bottom, mix the protein solution, Thioflavin T (ThT) dye, and the fluorinated benzenesulfonamide inhibitor at various concentrations. Include a no-inhibitor control.

-

Incubation and Monitoring: Incubate the plate at the fibrillation-inducing temperature with intermittent shaking. Measure the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) at regular intervals using a plate reader.

-

Analysis: ThT fluorescence increases significantly upon binding to the β-sheet structures of amyloid fibrils. The lag time for fibrillation is determined from the kinetic curves. An extension of the lag time in the presence of the compound indicates inhibitory activity. The IC_50 for inhibition can be calculated from the dose-response curve of lag times.[8]

Voltage-Gated Sodium Channel (Nav) Blockade

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[12] Benzenesulfonamide-based compounds have been designed as potent and selective inhibitors of Nav1.7, offering a promising avenue for novel analgesics.[12][13]

Quantitative Activity Data

| Compound | Target | IC_50 (µM) | Selectivity (vs. Nav1.5) | Reference |

| 12k | Nav1.7 | Potent (specific value not stated) | >1000-fold | [12] |

Experimental Workflow: Screening for Nav Channel Blockers

Experimental Protocol: FLIPR Membrane Potential Assay

This high-throughput assay is used for primary screening of Nav channel modulators.[13]

-

Cell Culture: Seed HEK-293 cells stably overexpressing the human Nav channel of interest (e.g., Nav1.7) in 96-well plates and incubate for 24-48 hours.

-

Dye Loading: Incubate the cells with a voltage-sensitive fluorescent dye (e.g., a red membrane potential dye) for 1-1.5 hours.

-

Compound Addition: Add the test compounds (fluorinated benzenesulfonamides) at various concentrations to the wells and incubate for 15-20 minutes.

-

Channel Activation: Add a channel activator (e.g., veratridine) to depolarize the cell membrane and open the Nav channels.

-

Fluorescence Reading: Immediately measure the change in fluorescence using a FLIPR (Fluorometric Imaging Plate Reader). Inhibition of the sodium channel will prevent depolarization, resulting in a smaller change in fluorescence compared to the control.

-

Analysis: Calculate the percent inhibition at each compound concentration and determine the IC_50 value from the dose-response curve.

Antibacterial Activity

Benzenesulfonamide is the parent structure of sulfa drugs, which act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[14] Fluorinated derivatives have also been evaluated for their antimicrobial and anti-biofilm activities.[6][7]

Quantitative Antibacterial Data

| Compound | Bacterial Strain | MIC (µg/mL) | Activity | Reference |

| 4e | S. aureus | 50 | 80.69% Inhibition | [6] |

| 4g | S. aureus | 50 | 69.74% Inhibition | [6] |

| 4h | S. aureus | 50 | 68.30% Inhibition | [6] |

| 4g | K. pneumoniae | - | 79.46% Biofilm Inhibition | [6] |

| 4h | K. pneumoniae | - | 77.52% Biofilm Inhibition | [6] |

Note: MIC is the Minimum Inhibitory Concentration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final required inoculum density.

-

Compound Dilution: Prepare a two-fold serial dilution of the fluorinated benzenesulfonamide compound in a 96-well microtiter plate using broth as the diluent.

-

Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. epublications.vu.lt [epublications.vu.lt]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vbn.aau.dk [vbn.aau.dk]

- 12. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

3,5-Difluorobenzenesulfonamide: A Key Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, 3,5-difluorobenzenesulfonamide has emerged as a particularly valuable precursor for the development of a diverse range of therapeutic agents. Its unique electronic properties and structural features have been exploited to synthesize potent and selective inhibitors of various enzymes, including carbonic anhydrases and kinases, as well as novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological evaluation of derivatives originating from this versatile scaffold.

Chemical Properties and Synthesis

3,5-Difluorobenzenesulfonamide is a white to pale cream crystalline solid with the molecular formula C₆H₅F₂NO₂S.[1] Its chemical structure, characterized by a benzene ring substituted with two fluorine atoms at the meta positions relative to the sulfonamide group, imparts distinct electronic effects that influence its reactivity and the biological activity of its derivatives. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the sulfonamide proton, a critical feature for its interaction with metalloenzymes.

The synthesis of 3,5-difluorobenzenesulfonamide typically starts from 1,3-difluorobenzene, which undergoes chlorosulfonation to yield 3,5-difluorobenzenesulfonyl chloride. Subsequent amination of the sulfonyl chloride provides the desired 3,5-difluorobenzenesulfonamide.

Applications in Medicinal Chemistry

The 3,5-difluorobenzenesulfonamide scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors and other therapeutic agents.

Carbonic Anhydrase Inhibitors

A primary application of 3,5-difluorobenzenesulfonamide is in the design of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[3]

The sulfonamide moiety of 3,5-difluorobenzenesulfonamide derivatives can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The 3,5-difluoro substitution pattern on the phenyl ring plays a crucial role in modulating the binding affinity and selectivity of these inhibitors for different CA isoforms.

Table 1: Inhibitory Activity of 3,5-Difluorobenzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1 | H | 41.2 | - | - | - |

| 2 | 4-Fluorophenyl | - | - | - | 0.59 |

| 3 | 4-Chlorophenyl | 40.2 | - | - | - |

| 4 | 4-Bromophenyl | - | - | - | - |

| 5 | Indole-1,2,3-triazole chalcone hybrid (6d) | 18.8 | <100 | <100 | - |

| 6 | Indole-1,2,3-triazole chalcone hybrid (6q) | 38.3 | - | - | - |

| 7 | Indole-1,2,3-triazole chalcone hybrid (6e) | 50.4 | - | - | - |

| 8 | Indole-1,2,3-triazole chalcone hybrid (6o) | - | - | - | 10 |

| 9 | Indole-1,2,3-triazole chalcone hybrid (6m) | - | - | - | <41.9 |

| 10 | Indole-1,2,3-triazole chalcone hybrid (6f) | - | - | - | <41.9 |

| AAZ | (Standard) | 250 | 12 | 25 | 5.7 |

Data compiled from multiple sources.[3][4] Kᵢ represents the inhibition constant. AAZ stands for Acetazolamide, a standard carbonic anhydrase inhibitor.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 3,5-difluorophenyl moiety is a common feature in many approved and investigational kinase inhibitors. Derivatives of 3,5-difluorobenzenesulfonamide have been explored as inhibitors of various kinases, including Interleukin-2-inducible T-cell kinase (ITK).[5]

Table 2: Kinase Inhibitory and Cytotoxic Activity of a 3,5-Difluorophenyl-containing Pyridazine Derivative

| Compound | Kinase Target | Kinase IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) |

| 22 | ITK | 0.19 | Jurkat | 11.17 |

Data from a study on 3-oxo-2,3-dihydropyridazine derivatives.[5] IC₅₀ represents the half-maximal inhibitory concentration.

Anticancer and Antimicrobial Agents

Beyond enzyme inhibition, derivatives of 3,5-difluorobenzenesulfonamide have demonstrated potential as anticancer and antimicrobial agents. The introduction of various heterocyclic and aromatic moieties onto the sulfonamide nitrogen has led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines.[6][7][8] For instance, a flavonoid-based amide derivative incorporating a 3,5-difluorophenyl group showed potent antiproliferative activity against the MDA-MB-231 human breast cancer cell line.[6]

Table 3: Anticancer Activity of 3,5-Difluorophenyl-Containing Compounds

| Compound | R Group | Cell Line | IC₅₀ (µM) |

| 7u | 3,5-difluorophenyl (on flavonoid amide) | MDA-MB-231 | 2.49 ± 0.44 |

| 12d | 1,3,5-triazinyl benzenesulfonamide | MDA-MB-468 (hypoxic) | 3.99 ± 0.21 |

| 12i | 1,3,5-triazinyl benzenesulfonamide | MDA-MB-468 (hypoxic) | 1.48 ± 0.08 |

| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | U87 | 58.6 |

Data compiled from multiple sources.[6][7][8] IC₅₀ represents the half-maximal inhibitory concentration.

Experimental Protocols

General Synthesis of N-Substituted 3,5-Difluorobenzenesulfonamide Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted derivatives from 3,5-difluorobenzenesulfonyl chloride.

Materials:

-

3,5-Difluorobenzenesulfonyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))

-

Base (e.g., Triethylamine, Pyridine)

-

Deionized water

-

1M HCl (if a basic catalyst is used)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stir bar, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 3,5-difluorobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent three times.

-

Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted-3,5-difluorobenzenesulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

-

Purified carbonic anhydrase isoform (e.g., hCA I, II, IX, XII)

-

Test inhibitor compound dissolved in DMSO

-

HEPES buffer (pH 7.5) for hCA I and II

-

TRIS buffer (pH 8.3) with NaClO₄ for bacterial β-CAs

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the inhibitor at desired concentrations in the appropriate buffer.

-

Reaction Initiation: The CA-catalyzed CO₂ hydration reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and CO₂-saturated water in the stopped-flow instrument.

-

Data Acquisition: The initial rates of the reaction are recorded by monitoring the change in absorbance of a pH indicator over a period of 10-100 seconds.

-

Kinetic Analysis: Determine the initial reaction velocity from at least six measurements for each inhibitor concentration.

-

Determination of Kᵢ: Construct Lineweaver-Burk plots using varying CO₂ concentrations to determine the kinetic parameters and the inhibition constant (Kᵢ).

In Vitro Anticancer Activity Assay (CCK8 Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, A549, HepG2)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Cell Counting Kit-8 (CCK8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

CCK8 Addition: After the incubation period, add CCK8 solution to each well and incubate for a specified time according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Visualizations

Caption: General synthesis workflow for N-substituted 3,5-difluorobenzenesulfonamide derivatives.

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Caption: Role of Carbonic Anhydrase in physiology and disease, and its inhibition.

References

- 1. 3,5-Difluorobenzenesulfonamide | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Pivotal Role of Fluorine in the Bioactivity of 3,5-Difluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth investigation into the role of fluorine atoms in the bioactivity of 3,5-Difluorobenzenesulfonamide. By examining its interaction with its primary biological target, carbonic anhydrase (CA), this document elucidates how fluorine substitution significantly enhances inhibitory potency. This guide will detail the structure-activity relationships, present quantitative bioactivity data, provide comprehensive experimental protocols for synthesis and analysis, and visualize the underlying molecular interactions and signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the design of potent and selective enzyme inhibitors.

Introduction: The Strategic Incorporation of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug's metabolic stability, lipophilicity, binding affinity, and overall efficacy.[1][2] Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological and pathological processes.[3][4] This guide focuses on 3,5-Difluorobenzenesulfonamide, a specific fluorinated derivative, to dissect the contribution of its fluorine atoms to its biological activity as a carbonic anhydrase inhibitor.

The Biological Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] There are several isoforms of human CAs (e.g., CA I, CA II, CA IX, CA XII), which are involved in diverse physiological processes including pH homeostasis, CO₂ transport, electrolyte secretion, and bone resorption.[3][4]

Certain CA isoforms are overexpressed in pathological conditions, making them attractive drug targets. For instance, CA IX is a tumor-associated isoform that is highly expressed in many hypoxic cancers and contributes to the acidic tumor microenvironment, promoting tumor growth, and metastasis.[5] CA II, a cytosolic isoform, is ubiquitously expressed and plays a critical role in various physiological functions.[3][4]

The Role of Fluorine in Enhancing Carbonic Anhydrase Inhibition

The inhibitory activity of benzenesulfonamides against CAs is primarily mediated by the binding of the sulfonamide group to the zinc ion in the enzyme's active site. However, substitutions on the benzene ring significantly modulate the binding affinity and isoform selectivity.

A calorimetric study on a series of fluorinated benzenesulfonamides binding to bovine carbonic anhydrase II revealed that fluorination impacts both the electrostatic potential and hydrophobicity of the ligand.[3][4] These modifications influence the binding thermodynamics, including the free energy, enthalpy, and entropy of binding.[3][4]

The X-ray crystal structure of 3,5-Difluorobenzenesulfonamide in complex with human Carbonic Anhydrase II (PDB ID: 1IF6) provides direct insight into the role of the fluorine atoms.[8][9] Analysis of this structure reveals that the fluorine atoms are involved in key interactions within the active site, contributing to the overall binding affinity.

Table 1: Physicochemical Properties of Benzenesulfonamide and its Fluorinated Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |

| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 0.3 | 9.9 |

| 3-Fluorobenzenesulfonamide | C₆H₆FNO₂S | 175.18 | 0.6 | 9.5 |

| 3,5-Difluorobenzenesulfonamide | C₆H₅F₂NO₂S | 193.17 | 0.9 | 9.1 |

Note: LogP and pKa values are predicted and serve for comparative purposes.

Experimental Protocols

Synthesis of 3,5-Difluorobenzenesulfonamide and Benzenesulfonamide

4.1.1. Synthesis of 3,5-Difluorobenzenesulfonamide

This protocol is adapted from general methods for the synthesis of benzenesulfonamides from the corresponding sulfonyl chlorides.

-

Materials: 3,5-Difluorobenzenesulfonyl chloride, aqueous ammonia (30%), dichloromethane.

-

Procedure:

-

Dissolve 3,5-Difluorobenzenesulfonyl chloride (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5 equivalents) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, add water to the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Difluorobenzenesulfonamide.

-

4.1.2. Synthesis of Benzenesulfonamide

This protocol follows a similar procedure to the synthesis of the difluorinated analog.

-

Materials: Benzenesulfonyl chloride, aqueous ammonia (30%), dichloromethane.

-

Procedure:

-

Dissolve benzenesulfonyl chloride (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5 equivalents) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add water and separate the organic layer.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water) to obtain pure benzenesulfonamide.

-

Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase.

-

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.

-

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., CA II, CA IX).

-

CO₂-saturated water.

-

Buffer (e.g., Tris-HCl, pH 7.5).

-

pH indicator (e.g., p-nitrophenol).

-

Test compounds (3,5-Difluorobenzenesulfonamide, benzenesulfonamide, and 3-fluorobenzenesulfonamide) dissolved in DMSO.

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Prepare solutions of the CA enzyme, buffer, and pH indicator.

-

Prepare serial dilutions of the test compounds.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

-

Calculate the initial rates of reaction for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Signaling Pathways Modulated by Carbonic Anhydrase Inhibition

Inhibition of specific CA isoforms can have significant downstream effects on cellular signaling pathways.

CA IX Inhibition in Cancer

In the hypoxic tumor microenvironment, CA IX plays a crucial role in pH regulation, which is vital for cancer cell survival, proliferation, and invasion.[5]

-

pH Homeostasis: CA IX, being a cell-surface enzyme, catalyzes the extracellular conversion of CO₂ to bicarbonate and protons. This contributes to an acidic extracellular pH (pHe) and a relatively alkaline intracellular pH (pHi). This pH gradient is favorable for tumor progression.

-

Signaling Cascades: The acidic microenvironment created by CA IX activity can activate various signaling pathways that promote cancer cell invasion and metastasis. Inhibition of CA IX disrupts this pH balance, leading to intracellular acidification and a less acidic extracellular environment. This can, in turn, inhibit signaling pathways dependent on the acidic microenvironment, such as those involving matrix metalloproteinases (MMPs) and the epithelial-mesenchymal transition (EMT).

CA II Inhibition and Physiological Processes

CA II is a highly active and widespread cytosolic isoform involved in numerous physiological processes. Its inhibition can therefore have systemic effects.

-

Ocular Physiology: In the eye, CA II is involved in the production of aqueous humor. Inhibition of CA II is a therapeutic strategy to reduce intraocular pressure in glaucoma.

-

Renal Function: In the kidneys, CA II plays a role in the reabsorption of bicarbonate and the secretion of protons, thus contributing to systemic acid-base balance.

-

Central Nervous System: CA II is also found in the central nervous system, where it is involved in neuronal signaling and cerebrospinal fluid formation.

Conclusion

The strategic placement of two fluorine atoms on the benzenesulfonamide scaffold at the 3 and 5 positions significantly influences its bioactivity as a carbonic anhydrase inhibitor. While quantitative data for this specific molecule is emerging, the principles of fluorine's role in drug design and the extensive research on related fluorinated sulfonamides strongly suggest that the difluoro substitution enhances binding affinity through modulation of the molecule's electronic and hydrophobic properties. The detailed experimental protocols and an understanding of the downstream signaling consequences of CA inhibition provided in this guide offer a solid foundation for further research and development of novel, potent, and selective CA inhibitors for various therapeutic applications. The provided visualizations of molecular interactions and signaling pathways further aid in conceptualizing the critical role of fluorine in the bioactivity of 3,5-Difluorobenzenesulfonamide.

References

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 6. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]